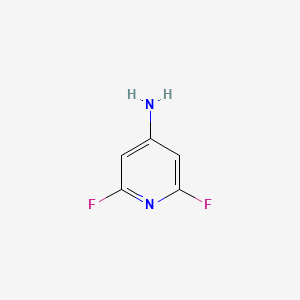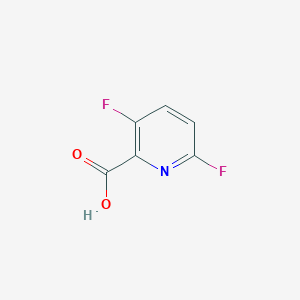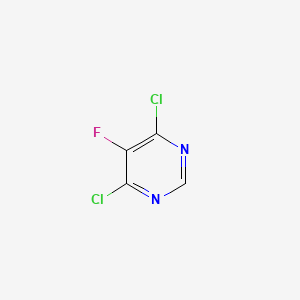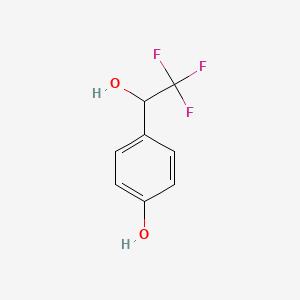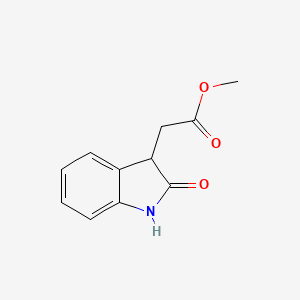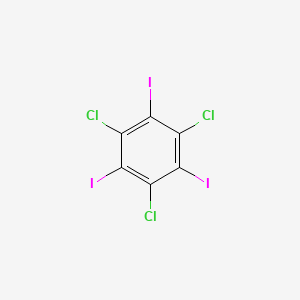
1,3,5-Trichloro-2,4,6-triiodobenzene
説明
1,3,5-Trichloro-2,4,6-triiodobenzene is a chemical compound with the molecular formula C6Cl3I3 . It is used as an intermediate in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with three chlorine atoms and three iodine atoms attached . The molecular weight is 559.13 .Physical And Chemical Properties Analysis
This compound is a solid at 20°C . . It should be stored in a dark place and is sensitive to light .科学的研究の応用
Photoactive Cross-linking Reagents
- Polymer Chemistry Applications : The triazides derived from compounds similar to 1,3,5-Trichloro-2,4,6-triiodobenzene, such as 1,3,5-triazido-2,4,6-trichlorobenzene, have been found useful as new photoactive cross-linking reagents for polymer chemistry. These compounds offer a practical use in creating new materials with desirable properties through photochemical processes (Chapyshev & Chernyak, 2013).
Molecular Scaffolds
- Scaffolding in Molecular Receptors : Derivatives such as 1,3,5-tris(halomethyl)-2,4,6-triethylbenzene have been utilized as scaffolds for many molecular receptors, indicating the structural importance of halogenated benzene derivatives in designing complex molecular architectures (Wallace et al., 2005).
Recyclable “Iodoarene” for Organic Synthesis
- Organic Synthesis : The synthesis of 2,4,6-tris[(4-iodo)phenoxy]-1,3,5-triazine from reactions involving similar compounds showcases their use as recyclable "iodoarene" for α-tosyloxylation of enolizable ketones. This application is crucial for developing efficient and environmentally friendly methodologies in organic synthesis (Thorat et al., 2014).
Isostructural Polymorphs and Solid-Solutions
- Crystal Engineering : Research into isostructural polymorphs of compounds closely related to this compound, such as triiodoresorcinol and triiodophloroglucinol, has provided insights into crystal engineering. These findings help understand the intermolecular interactions and polymorphism in crystalline materials, which is critical for the design of materials with specific physical properties (Nath et al., 2008).
Energetic Materials
- High-Energy Materials (HEMs) : The synthesis and characterization of derivatives like 1,3,5-tris(2-nitroxyethylnitramino)-2,4,6-trinitrobenzene highlight the potential of halogenated benzene derivatives in creating high-energy materials. These compounds are of interest for applications requiring materials with high explosive power but controlled sensitivity, demonstrating the balance between performance and safety in energetic materials design (Badgujar et al., 2008).
作用機序
Mode of Action
It’s worth noting that similar compounds have been reported to interact with their targets through halogen bonding .
Action Environment
The action of 1,3,5-Trichloro-2,4,6-triiodobenzene can be influenced by environmental factors. For instance, it is known to be light-sensitive and should be stored at 2-8°C .
生化学分析
Biochemical Properties
1,3,5-Trichloro-2,4,6-triiodobenzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. The compound’s halogen atoms can form halogen bonds with amino acid residues in proteins, potentially altering their structure and function. For example, this compound may interact with enzymes involved in oxidative stress responses, such as glutathione peroxidase, by binding to their active sites and modulating their activity. Additionally, the compound’s high molecular weight and hydrophobic nature may allow it to interact with membrane proteins, affecting membrane fluidity and permeability .
Cellular Effects
This compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form halogen bonds with proteins can lead to changes in cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, by altering the activity of key signaling proteins. Furthermore, this compound may affect gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the expression of genes involved in stress responses and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins through halogen bonds, leading to enzyme inhibition or activation. For example, this compound may inhibit the activity of cytochrome P450 enzymes by binding to their heme groups, thereby affecting the metabolism of various substrates. Additionally, the compound’s interactions with transcription factors can lead to changes in gene expression, resulting in altered cellular responses to environmental stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to cumulative effects on cellular function, such as increased oxidative stress and changes in metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce toxic effects, such as liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. Additionally, high doses of this compound can lead to oxidative stress and inflammation in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its biotransformation and detoxification. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with cellular macromolecules. These metabolic pathways may involve the conjugation of this compound with glutathione or other cofactors, facilitating its excretion from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse across cell membranes, where it can accumulate in lipid-rich compartments. Transport proteins, such as ATP-binding cassette (ABC) transporters, may also play a role in the cellular uptake and efflux of this compound, affecting its localization and concentration within cells .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound may localize to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular function. Targeting signals or post-translational modifications may direct this compound to these compartments, affecting its activity and function within the cell .
特性
IUPAC Name |
1,3,5-trichloro-2,4,6-triiodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl3I3/c7-1-4(10)2(8)6(12)3(9)5(1)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCCCPGFWUMWDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1I)Cl)I)Cl)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl3I3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465308 | |
| Record name | 1,3,5-Trichloro-2,4,6-triiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
559.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
151721-79-8 | |
| Record name | 1,3,5-Trichloro-2,4,6-triiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1,3,5-trichloro-2,4,6-triiodobenzene in the synthesis of the NLO chromophore, 1,3,5-tris(4-N,N-dihexylaminophenylethynyl)-2,4,6-tris(4-nitrophenylethynyl)benzene (4b)?
A1: this compound serves as a key starting material in the multi-step synthesis of 4b []. Its structure, featuring alternating chlorine and iodine atoms, allows for selective palladium-catalyzed coupling reactions. Specifically, it reacts with 4-nitrophenylacetylene to yield 1,3,5-trichloro-2,4,6-tris(4-nitrophenylethynyl)benzene, which is further modified to obtain the final NLO chromophore, 4b [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



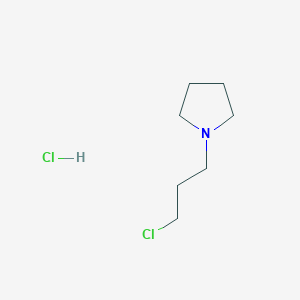
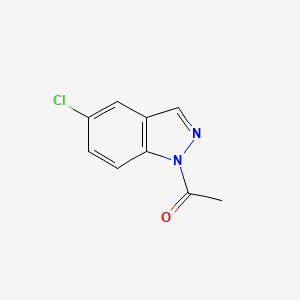

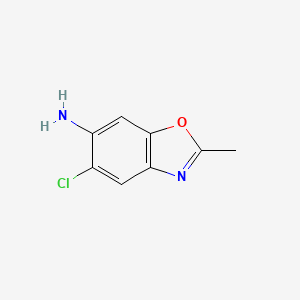


![Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)-](/img/structure/B1312749.png)


